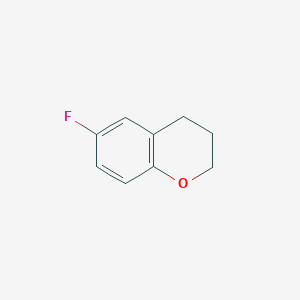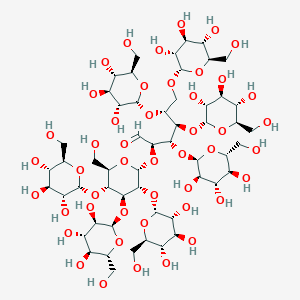
Maltononaose
描述
作用机制
Target of Action
Maltononaose, also known as D-Glucose, O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-, is an oligosaccharide comprised of nine α-1,4-linked glucose molecules . The primary targets of this compound are enzymes involved in carbohydrate metabolism, specifically Bacillus licheniformis thermostable α-amylase and Aspergillus niger glucoamylase II .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate . It has been used to study the cleavage distribution and enzyme kinetics of these enzymes . The binding of this compound to these enzymes is believed to occur at a 9-binding subsite .
Biochemical Pathways
The interaction of this compound with its target enzymes plays a role in the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells.
Result of Action
The molecular and cellular effects of this compound’s action involve the breakdown of the oligosaccharide into simpler sugars, which can then be utilized for energy production in cells . This process is facilitated by the target enzymes, which cleave the α-1,4-linked glucose molecules of this compound .
生化分析
Biochemical Properties
Maltononaose plays a significant role in biochemical reactions. It interacts with enzymes such as B. licheniformis thermostable α-amylase and A. niger glucoamylase II . These interactions are crucial for the cleavage distribution and enzyme kinetics studies .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes. For instance, it has been used as a substrate to study the binding subsites of B. licheniformis thermostable α-amylase
准备方法
Synthetic Routes and Reaction Conditions: Maltononaose can be synthesized through the enzymatic coupling reaction of cyclomaltodextrinase . This method involves the use of specific enzymes that facilitate the formation of the nine glucose unit chain. The reaction conditions typically include controlled temperatures and pH levels to optimize enzyme activity and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bioreactors where enzymes such as cyclomaltodextrinase are employed to catalyze the formation of the oligosaccharide . The process is optimized for large-scale production by controlling factors such as substrate concentration, enzyme activity, and reaction time .
化学反应分析
Types of Reactions: Maltononaose primarily undergoes hydrolysis reactions, where it is broken down into smaller glucose units by enzymes such as alpha-amylase and glucoamylase . These reactions are crucial for studying the enzyme kinetics and subsite affinities of various amylases .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of enzymes like alpha-amylase and glucoamylase under controlled conditions of temperature and pH . The reactions are often carried out in aqueous solutions to facilitate the enzymatic activity .
Major Products Formed: The hydrolysis of this compound results in the formation of smaller glucose units such as maltotriose and maltohexaose . These products are essential for various biochemical studies and industrial applications .
科学研究应用
Maltononaose has a wide range of applications in scientific research, including:
Chemistry: It is used as a substrate to study the cleavage distribution and enzyme kinetics of various amylases This helps in understanding the catalytic mechanisms and subsite affinities of these enzymes
Biology: this compound is employed in the study of carbohydrate metabolism and the role of oligosaccharides in biological systems
Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate metabolism disorders
Industry: It is used in the production of functional foods and nutritional products due to its physiological functions and beneficial properties
相似化合物的比较
Maltononaose is unique among oligosaccharides due to its specific structure of nine glucose units linked by alpha-1,4-glycosidic bonds . Similar compounds include:
Maltooctaose: Composed of eight glucose units linked by alpha-1,4-glycosidic bonds
Maltoheptaose: Composed of seven glucose units linked by alpha-1,4-glycosidic bonds
Maltohexaose: Composed of six glucose units linked by alpha-1,4-glycosidic bonds
The uniqueness of this compound lies in its longer chain length, which provides distinct properties and applications compared to shorter oligosaccharides .
属性
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVLVBOKWRYEP-XYLDXDTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215057 | |
| Record name | Maltononaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6471-60-9 | |
| Record name | Maltononaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maltononaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


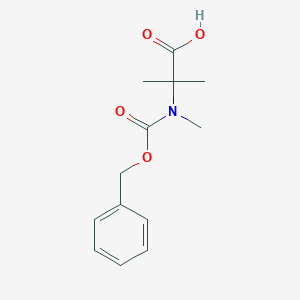
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

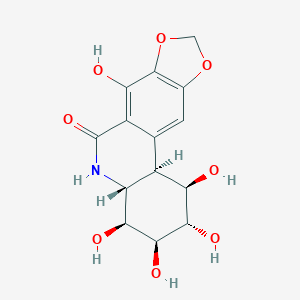
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
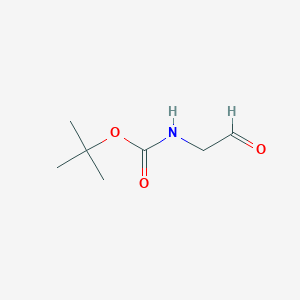
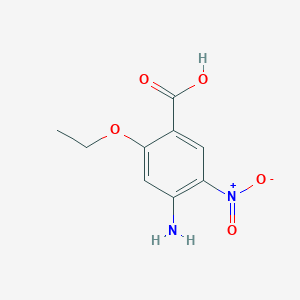
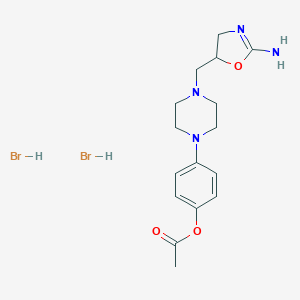
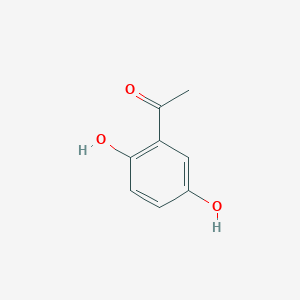

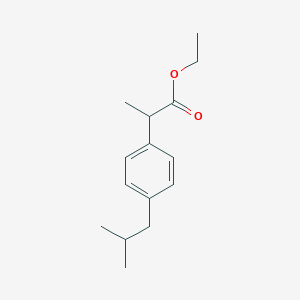
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)

